4-Pentoxybenzenecarboximidamide
Description
4-Pentoxybenzenecarboximidamide is a derivative of benzenecarboximidamide, characterized by a pentyloxy (-OCH2CH2CH2CH2CH3) substituent at the para position of the benzene ring. The carboximidamide group (-C(=NH)NH2) confers unique electronic and hydrogen-bonding properties, making this compound of interest in medicinal chemistry and drug design.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-pentoxybenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H3,13,14) |
InChI Key |
DTAPEYWGFRAQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Pentoxybenzenecarboximidamide typically involves the reaction of 4-(pentyloxy)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired benzamidine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of solvents to enhance reaction efficiency .
Chemical Reactions Analysis
4-Pentoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the benzamidine group to primary amines.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Pentoxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 4-Pentoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to act as a reversible competitive inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound can inhibit their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Alkoxy-Substituted Benzenecarboximidamides
4-(Benzyloxy)benzenecarboximidamide hydrochloride
- Structure : Benzyloxy (-OCH2C6H5) substituent at the para position.
- Molecular Formula : C14H14N2O·HCl (MW: 276.74) .
- Key Differences : The benzyloxy group introduces aromaticity and steric bulk compared to the linear pentoxy chain. The hydrochloride salt enhances aqueous solubility but may reduce passive diffusion across lipid membranes.
4-[(3-Chlorobenzyl)oxy]benzenecarboximidamide
4-[[3-[[4-[2-(4-Hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide
Halogenated and Electron-Modified Derivatives
4-((2-Fluorobenzyl)oxy)-N-hydroxybenzenecarboximidamide
- Structure : 2-Fluorobenzyloxy and N-hydroxy groups.
- Molecular Formula : C14H13FN2O2 (MW: 264.27) .
- Key Differences : The fluorine atom increases electronegativity and metabolic stability, while the N-hydroxy group may act as a metal-binding pharmacophore, relevant for enzyme inhibition.
Benzenecarboximidamide, 4-chloro-N-[(4-methoxybenzoyl)oxy]-
Functionalized Derivatives with Additional Groups
3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide
- Structure : Sulfonyl and hydroxy groups.
- Molecular Formula : C14H13ClN2O3S (MW: 324.78) .
- Key Differences : The sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilicity of the carboximidamide group compared to alkoxy derivatives.
4-[6-(4-Carbamimidoylphenoxy)hexoxy]benzenecarboximidamide
Data Table: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Research Implications and Trends
- Alkoxy Chain Length : Longer chains (e.g., pentoxy vs. methoxy) correlate with increased lipophilicity and altered pharmacokinetics .
- Halogen Effects : Fluorine and chlorine substituents improve metabolic stability and target affinity but may introduce toxicity risks .
- Salt vs. Free Base : Hydrochloride salts enhance solubility but may require formulation adjustments for optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
